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Introduction

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, primarily acts locally in the gut to
reduce the reabsorption of bile acids.[1][2][3] Due to its minimal systemic absorption, the
potential for systemic drug-drug interactions (DDISs) is considered low. However, a thorough
evaluation of its DDI profile is a critical component of its safety assessment. Odevixibat is a
substrate for P-glycoprotein (P-gp), a key efflux transporter.[4][5] The use of a stable isotope-
labeled internal standard, such as Odevixibat-13C6, is essential for accurate quantification in
pharmacokinetic and DDI studies, allowing for differentiation between the administered drug
and the internal standard in complex biological matrices.

These application notes provide a detailed overview and protocols for utilizing Odevixibat-
13C6 in the investigation of potential drug-drug interactions.

Mechanism of Action of Odevixibat

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known
as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption
of bile acids in the terminal ileum, Odevixibat increases their fecal excretion.[2] This interruption
of the enterohepatic circulation of bile acids leads to a reduction in the overall bile acid pool.[1]
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Figure 1: Mechanism of Odevixibat Action

Quantitative Data Summary

The following tables summarize key quantitative data related to Odevixibat's pharmacokinetics

and drug-drug interaction potential.

Table 1: Pharmacokinetic Parameters of Odevixibat
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Parameter Value Reference
Systemic Absorption Minimal [1112]
Protein Binding >99% [6]
Primary Route of Elimination Feces [5]

Table 2: In Vitro Transporter Substrate Properties
Transporter Substrate Status Reference
P-glycoprotein (P-gp) Yes [4][5]

Breast Cancer Resistance
Protein (BCRP)

No

[5]

Table 3: Clinical Drug-Drug Interaction Study with Itraconazole (a strong P-gp inhibitor)

Fold-Increase with Clinical
Parameter L Reference
Itraconazole Significance
o Not Clinically
Odevixibat Cmax 1.52 o [4][5]
Significant
o Not Clinically
Odevixibat AUC 1.66 o [41[5]
Significant

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate
Assessment using Caco-2 Cells

This protocol outlines a general procedure to determine if Odevixibat is a substrate of the P-gp

transporter using a Caco-2 cell monolayer model. Odevixibat-13C6 would be used as the

internal standard for the analytical method.
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Objective: To determine the bidirectional permeability of Odevixibat across a Caco-2 cell
monolayer and calculate the efflux ratio to assess its potential as a P-gp substrate.

Materials:

o Caco-2 cells

o Transwell inserts

e Odevixibat

e Odevixibat-13C6 (for analytical internal standard)
e Hank's Balanced Salt Solution (HBSS)

 Lucifer yellow

e LC-MS/MS system

Experimental Workflow:
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P-gp Substrate Assessment Workflow

Seed Caco-2 cells on Transwell inserts

l

Culture for 21-25 days to form a monolayer

l

Measure TEER to confirm monolayer integrity

l

Perform bidirectional transport study
(Apical to Basolateral & Basolateral to Apical)

l

Incubate with Odevixibat at a defined concentration

l

Collect samples from donor and receiver compartments at time points

i

Analyze samples by LC-MS/MS using Odevixibat-13C6 as internal standard

l

Calculate apparent permeability (Papp) and efflux ratio

Click to download full resolution via product page

Figure 2: Caco-2 P-gp Substrate Assay Workflow
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Methodology:

e Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to
allow for differentiation and formation of a polarized monolayer.[7]

e Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring
the transepithelial electrical resistance (TEER) and by assessing the permeability of a
paracellular marker, such as Lucifer yellow.[7]

e Transport Assay:

o

The transport buffer (HBSS) is added to both the apical (A) and basolateral (B) chambers.

[¢]

For the A-to-B transport study, Odevixibat is added to the apical chamber.

o

For the B-to-A transport study, Odevixibat is added to the basolateral chamber.

[e]

The plates are incubated at 37°C with gentle shaking.

o Sample Collection: Aliquots are taken from the donor and receiver compartments at specified
time points (e.g., 30, 60, 90, and 120 minutes).

o Sample Analysis: The concentration of Odevixibat in the collected samples is determined by
a validated LC-MS/MS method, using Odevixibat-13C6 as the internal standard.

e Data Analysis:

o The apparent permeability coefficient (Papp) is calculated for both directions using the
following equation: Papp = (dQ/dt) / (A * CO) Where:

» dQ/dt is the rate of drug transport
= Ais the surface area of the insert
= CO is the initial concentration of the drug in the donor chamber

o The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6107777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6107777/
https://www.benchchem.com/product/b12364815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an
efflux transporter like P-gp.

Protocol 2: In Vitro CYP3A4 Inhibition Assessment using
Human Liver Microsomes

This protocol provides a general method to evaluate the potential of Odevixibat to inhibit the
activity of CYP3A4, using midazolam as a probe substrate. Odevixibat-13C6 would be used
as an internal standard if quantifying Odevixibat concentrations in the assay.

Objective: To determine the IC50 value of Odevixibat for the inhibition of CYP3A4-mediated
midazolam 1'-hydroxylation in human liver microsomes.

Materials:

Pooled human liver microsomes (HLMS)

e QOdevixibat

e Midazolam

e 1'-hydroxymidazolam standard

 NADPH regenerating system

o Potassium phosphate buffer

e LC-MS/MS system

Experimental Workflow:
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CYP3A4 Inhibition Assay Workflow

Pre-incubate HLMs with varying concentrations of Odevixibat

l

Initiate the reaction by adding midazolam and NADPH regenerating system

l

Incubate at 37°C for a specified time

l

Terminate the reaction with a stopping solution (e.g., acetonitrile)

l

Centrifuge to pellet the protein

l

Analyze the supernatant for 1'-hydroxymidazolam by LC-MS/MS

l

Determine the rate of metabolite formation

l

Calculate the percent inhibition and determine the IC50 value
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Clinical DDI Study Design

[ Period 1: Odevixibat Administration Alone j

v

Washout Period
(if applicable, though fixed-sequence is common)

[ Period 2: Odevixibat Co-administered with Itraconazole] [ Pharmacokinetic Blood Sampling ]

( Pharmacokinetic Blood Sampling ]
l Y

Bioanalysis of Odevixibat using LC-MS/MS
(with Odevixibat-13C6 as internal standard)

l

Comparison of Pharmacokinetic Parameters
(Cmax and AUC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12364815?utm_src=pdf-body-img
https://www.benchchem.com/product/b12364815?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
2. Learn about Bylvay® (odevixibat) Mechanism of Action — For HCPs [bylvay.com]

3. Bylvay (odevixibat) to Treat Progressive Familial Intrahepatic Cholestasis
[clinicaltrialsarena.com]

4. accessdata.fda.gov [accessdata.fda.gov]

5. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis -
PMC [pmc.ncbi.nim.nih.gov]

6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial
Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines
on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Odevixibat-13C6: Application Notes and Protocols for
Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364815#odevixibat-13c6-for-studying-drug-drug-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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